Sulfo-Cyanine5.5

Description

Contextualizing Near-Infrared Fluorophores in Contemporary Academic Research

Near-infrared (NIR) fluorophores, which operate in the 650–900 nm (NIR-I) and 1000–1700 nm (NIR-II) spectral windows, have become indispensable tools in contemporary academic research. nih.govacs.org Their utility stems from the ability of NIR light to penetrate biological tissues more deeply than visible light, with reduced scattering and minimal interference from tissue autofluorescence. nih.govacs.orgacs.org These characteristics result in higher signal-to-background ratios and improved spatial resolution, making NIR fluorophores particularly well-suited for in vivo imaging and other complex biological studies. nih.govacs.org The development of NIR fluorescence imaging has significantly advanced various research areas, including biomolecule sensing, cancer research, and drug delivery. acs.orgnih.gov

The first generation of NIR fluorophores approved for clinical use, such as indocyanine green (ICG) and methylene (B1212753) blue, paved the way for the development of more advanced probes. acs.org Modern research focuses on creating organic small-molecule fluorophores with improved properties like high quantum yields, enhanced water solubility, and greater photostability. nih.govaxispharm.com These advancements aim to overcome challenges such as the inherent tendency of NIR dyes to undergo nonradiative deactivation, which can reduce fluorescence intensity. acs.org

The Unique Role of Sulfo-Cyanine5.5 in Advancing Research Methodologies and Probe Development

The compound is known for its exceptional molar extinction coefficient and high quantum yield, which contribute to its bright fluorescence. axispharm.comwindows.net These photophysical properties make it a reliable label for a variety of biomolecules, including proteins, nucleic acids, and antibodies. axispharm.commedchemexpress.com Consequently, this compound is widely employed in techniques like fluorescence microscopy, flow cytometry, and in vivo imaging, where it provides high-contrast and distinct signals. axispharm.com

Furthermore, the chemical structure of this compound allows for the straightforward creation of various derivatives for bioconjugation. For instance, amine, carboxylic acid, and azide (B81097) derivatives are available, enabling covalent labeling of target molecules. windows.netantibodies.comglpbio.com The azide derivatives, for example, can be conjugated with alkynes via copper-catalyzed or strain-promoted copper-free click chemistry, offering a versatile method for attaching the fluorophore to biomolecules. windows.net

Table 1: Spectral and Physical Properties of this compound Derivatives

| Property | This compound azide | This compound carboxylic acid | This compound amine | This compound DBCO |

|---|---|---|---|---|

| Appearance | Dark colored solid | Dark blue solid | - | Dark blue solid |

| Excitation Max (nm) | 673 windows.net | 673 antibodies.com | - | 673 lumiprobe.com |

| Emission Max (nm) | 691 windows.net | 691 antibodies.com | - | 691 lumiprobe.com |

| Molar Extinction Coefficient (L·mol⁻¹·cm⁻¹) | 211,000 windows.net | 235,000 antibodies.com | - | 211,000 lumiprobe.com |

| Fluorescence Quantum Yield | - | - | - | 0.21 lumiprobe.com |

| Molecular Formula | C₄₃H₄₅K₃N₆O₁₃S₄ windows.net | C₄₀H₃₉K₃N₂O₁₄S₄ antibodies.com | C₄₆H₅₄K₂N₄O₁₃S₄ glpbio.com | C₆₁H₅₉N₄K₃O₁₄S₄ lumiprobe.com |

| Molecular Weight | 1099.41 windows.net | 1017.31 antibodies.com | 1077.41 glpbio.com | 1317.69 lumiprobe.com |

| Solubility | Good in water, DMF, DMSO windows.net | Well soluble in water, DMF, DMSO antibodies.com | Good in water, DMF, DMSO glpbio.com | - |

Data sourced from multiple suppliers and research articles. Values may vary slightly between sources.

Scope and Academic Relevance of this compound Investigations

The academic relevance of this compound is demonstrated by its broad application across various scientific disciplines. In chemical biology, it is instrumental in the development of molecular probes for bioanalytical assays to study molecular interactions. axispharm.com For example, it has been used to label proteins and other targeting molecules to visualize their localization in tumors, which can aid in monitoring therapeutic responses in vivo. medchemexpress.com

In materials science, the photophysical properties of cyanine (B1664457) dyes like this compound are of interest for creating novel sensing materials. Research has shown that a sulfo-cyanine dye can act as a colorimetric chemosensor, changing color in the presence of specific metal cations like Cu²⁺ and Fe³⁺. mdpi.com This opens up possibilities for its use in environmental monitoring and diagnostics.

Studies have also investigated the photostability and photoconversion of cyanine dyes. It has been observed that under certain conditions, Cy5.5 can photoconvert to a shorter-wavelength dye, Cy3.5. acs.org Understanding such mechanisms is crucial for ensuring the accuracy of multicolor imaging experiments. The synthesis of new, asymmetric cyanine dyes with improved photostability and quantum yields is an active area of research, aiming to enhance their sensitivity in applications like protein analysis. researchgate.net The versatility and robust performance of this compound ensure its continued importance as a fundamental tool in both basic and applied research.

Here is the requested article on this compound, strictly adhering to the provided outline and instructions.

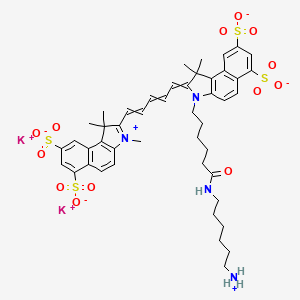

Structure

2D Structure

Properties

IUPAC Name |

dipotassium;3-[6-(6-azaniumylhexylamino)-6-oxohexyl]-1,1-dimethyl-2-[5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H56N4O13S4.2K/c1-45(2)40(49(5)36-21-19-32-34(43(36)45)26-30(64(52,53)54)28-38(32)66(58,59)60)16-10-8-11-17-41-46(3,4)44-35-27-31(65(55,56)57)29-39(67(61,62)63)33(35)20-22-37(44)50(41)25-15-9-12-18-42(51)48-24-14-7-6-13-23-47;;/h8,10-11,16-17,19-22,26-29H,6-7,9,12-15,18,23-25,47H2,1-5H3,(H4-,48,51,52,53,54,55,56,57,58,59,60,61,62,63);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHRNSQDVKXPMOX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCC[NH3+])C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H54K2N4O13S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1077.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivativatization of Sulfo Cyanine5.5

Functionalization Techniques for Bioconjugation and Probe Engineering

Maleimide (B117702) Conjugation Approaches

The maleimide functional group is a valuable tool for the selective labeling of biomolecules, particularly proteins, through its specific reaction with thiol (sulfhydryl) groups. This compound maleimide is a thiol-reactive derivative of the this compound dye, designed for the covalent attachment of the fluorophore to cysteine residues in proteins and other thiol-containing molecules. researchgate.netlumiprobe.comantibodies.com

The conjugation reaction proceeds via a Michael addition, forming a stable thioether bond. This reaction is highly efficient and specific for thiols within a pH range of 6.5 to 7.5. interchim.fraxispharm.com At this pH, the reaction with thiols is approximately 1,000 times faster than with other nucleophilic groups like amines, ensuring high selectivity. axispharm.com For successful conjugation, it is often necessary to first reduce any disulfide bonds within the protein to free up the thiol groups. Reagents such as TCEP (tris(2-carboxyethyl)phosphine) are commonly used for this purpose. lumiprobe.com

A general protocol for protein labeling with this compound maleimide involves dissolving the protein in a suitable buffer at a pH of 7.0-7.5, followed by the addition of the maleimide dye, typically in a 10 to 20-fold molar excess. interchim.fr The reaction can proceed at room temperature for a couple of hours or overnight at 4°C. interchim.fr Due to the hydrophobic nature of most dye maleimides, an organic co-solvent like DMSO or DMF is often required to dissolve the dye before adding it to the aqueous protein solution. lumiprobe.com However, sulfo-Cyanine maleimides exhibit good water solubility, which can simplify the conjugation process. lumiprobe.com

The efficiency of maleimide conjugation has been demonstrated in various applications. For instance, in a study involving the labeling of engineered Cowpea Chlorotic Mottle Virus-Like Particles (VLPs), sulfo-Cyanine5-maleimide showed a remarkable 10-fold increase in conjugation efficiency to the engineered VLPs compared to the native virus capsid. nih.gov This highlights the utility of maleimide chemistry for the specific and efficient labeling of targeted biological structures.

| Parameter | Recommended Condition | Source(s) |

|---|---|---|

| Reactive Group | Maleimide | researchgate.netlumiprobe.comantibodies.com |

| Target Functional Group | Thiol (Sulfhydryl) | interchim.fraxispharm.com |

| pH Range | 6.5 - 7.5 | interchim.fraxispharm.com |

| Reducing Agent (if needed) | TCEP or DTT | lumiprobe.com |

| Dye:Protein Molar Ratio | 10:1 to 20:1 | interchim.fr |

| Reaction Time | 2 hours at room temperature or overnight at 4°C | interchim.fr |

| Solvent for Dye | DMSO or DMF (though sulfo-derivatives are water-soluble) | lumiprobe.com |

Design and Synthesis of Novel this compound Derivatives

The development of novel this compound derivatives is driven by the need for probes with tailored properties for specific research applications. This includes the synthesis of asymmetric dyes, derivatives with altered charge states for improved performance, and the rational design of linkers for targeted molecular probes.

Development of Asymmetric this compound Dyes

Asymmetric cyanine (B1664457) dyes, where the two nitrogen-containing heterocyclic rings are different, offer a versatile platform for fine-tuning the photophysical properties of the fluorophore. acs.orgnih.gov The synthesis of asymmetric this compound dyes often employs a modular approach, allowing for the late-stage introduction of functional groups. acs.orgnih.gov This strategy is advantageous as it protects sensitive functionalities from harsh reaction conditions required in earlier synthetic steps. acs.orgnih.gov

Research has shown that the structural modifications in asymmetric cyanine dyes can significantly impact their performance. For example, the introduction of sulfonate groups has been found to enhance fluorescence brightness and photostability while reducing lipophilicity and aggregation tendencies. researchgate.net Similarly, the presence of N-benzyl and N-sulfo groups can lead to greater photostability in aqueous solutions compared to derivatives with N-carboxypentyl groups. researchgate.net

The synthesis of these asymmetric dyes can be achieved through a stepwise condensation of two different aza-heterocycles with a polymethine chain precursor. nih.gov By carefully selecting the heterocyclic moieties and the substituents, a diverse range of heterobifunctional cyanine 5 dyes can be created. acs.orgnih.gov These dyes can incorporate a reactive functional group for conjugation to a molecule of interest, alongside a ligand for binding to a specific protein tag, making them powerful tools for studying molecular interactions. acs.orgnih.gov

| Derivative | Key Structural Feature | Impact on Properties | Source(s) |

|---|---|---|---|

| Sulfonated Asymmetric Cy5 | Introduction of one or more sulfonate groups | Enhanced fluorescence, increased photostability, reduced aggregation | researchgate.net |

| N-benzyl, N-sulfo Asymmetric Cy5 | Presence of N-benzyl and N-sulfo groups | Greater photostability in water | researchgate.net |

| Heterobifunctional Asymmetric Cy5 | Modular design with orthogonal functional groups | Enables dual labeling and targeted probe development | acs.orgnih.gov |

Engineering Derivatives with Varied Charge States for Modulated Interactions

The net charge of a fluorescent dye can significantly influence its photophysical properties, solubility, and interaction with biological molecules. A series of this compound analogs have been synthesized with net charges ranging from -3 to 0 to investigate the effect of charge on photostability. nih.gov

The study revealed a clear trend: a lower net charge state correlates with higher photostability. nih.gov The zwitterionic dye, with a net charge of 0, exhibited the highest stability under various conditions, including in the presence of atmospheric oxygen and in an inert argon atmosphere. nih.gov The photostability of the other derivatives followed the order of their net charge, with the dye having a net charge of -1 being more stable than the one with -2, which in turn was more stable than the derivative with a -3 charge. nih.gov

This increased photostability with reduced charge is attributed to a decrease in the dye's susceptibility to photo-oxidation, a primary pathway for photobleaching. The excitation of the dye to its triplet state can lead to the generation of singlet oxygen, which then reacts with and degrades the dye molecule. By modulating the electronic properties of the dye through charge alteration, its reactivity with singlet oxygen can be reduced.

The photostability of these charge-varied derivatives was tested in solutions saturated with air, oxygen, and argon. As expected, photostability was markedly lower in a pure oxygen environment and higher under inert argon conditions compared to ambient air. nih.gov These findings are crucial for the design of robust fluorescent probes for demanding applications such as long-term live-cell imaging and in vivo studies.

| Net Charge | % Photodegradation (Argon) | % Photodegradation (Atmospheric) | % Photodegradation (Oxygen) |

|---|---|---|---|

| -3 | ~5-6% | ~20-30% | ~64% |

| -2 | ~5-6% | ~20-30% | ~50% |

| -1 | ~5-6% | ~20-30% | ~40% |

| 0 (Zwitterionic) | <5% | <20% | ~36% |

Rational Design of Linker Moieties for Targeted Research Probes

The utility of this compound as a fluorescent reporter is greatly expanded by conjugating it to targeting moieties that can direct the dye to specific biological sites. This is achieved through the use of various linker chemistries that allow for the covalent attachment of the dye to a range of biomolecules, including proteins, peptides, nucleic acids, and small molecules. axispharm.comlumiprobe.com

Commonly used reactive derivatives of this compound for creating targeted probes include:

These linker moieties enable the creation of a wide array of targeted research probes. For example, this compound has been conjugated to:

The rational design of these linker moieties, including their length and chemical nature, is critical for ensuring that the targeting molecule retains its biological activity and that the fluorescent properties of the this compound dye are not compromised upon conjugation.

| Linker Moiety | Reactive Towards | Application Example | Source(s) |

|---|---|---|---|

| NHS Ester | Primary Amines | Antibody and protein labeling for in vivo imaging | medchemexpress.comlumiprobe.com |

| Carboxylic Acid | Amines (after activation) | Synthesis of FRET probes for enzymatic assays | mdpi.com |

| Azide (B81097) | Alkynes (Click Chemistry) | Labeling of azide-modified biomolecules | antibodies.com |

| DBCO | Azides (Copper-free Click Chemistry) | In vivo imaging probe development | lumiprobe.com |

| Amine | Carboxylic Acids, Epoxides | Far-red/NIR imaging applications | lumiprobe.commedchemexpress.com |

| PEG Linker | Varies (e.g., with Folic Acid) | Targeting folate receptors in cancer | mdpi.com |

Spectroscopic and Photophysical Investigations of Sulfo Cyanine5.5 for Research Applications

Theoretical and Experimental Spectroscopic Characterization Methodologies

The characterization of Sulfo-Cyanine5.5, a far-red emitting fluorophore, relies on a combination of theoretical and experimental spectroscopic techniques to elucidate its electronic structure and photophysical behavior. These methodologies are crucial for understanding its suitability and performance in various research applications.

Understanding of Absorption and Emission Phenomena in this compound Systems.antibodies.comlumiprobe.com

The absorption and emission properties of this compound are dictated by its molecular structure, specifically the polymethine chain, and are influenced by the solvent environment. antibodies.comresearchgate.net As a member of the cyanine (B1664457) dye family, it exhibits a strong π-π* absorption band. mdpi.com The presence of four sulfo groups imparts high hydrophilicity and a negative charge at neutral pH, which minimizes non-specific binding and contributes to its excellent water solubility. antibodies.comlumiprobe.comwindows.net

The absorption maximum of this compound is typically observed around 673-675 nm, with a high molar extinction coefficient of approximately 211,000 to 235,000 M⁻¹cm⁻¹. antibodies.comlumiprobe.comlumiprobe.com The emission maximum is found in the near-infrared (NIR) region, generally between 691 nm and 694 nm. lumiprobe.comlumiprobe.comaxispharm.com This results in a Stokes shift of about 19 nm. axispharm.com The fluorescence of this compound shows very low dependence on pH. antibodies.comlumiprobe.com

Table 1: Spectroscopic Properties of this compound Derivatives

| Derivative | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |

|---|---|---|---|---|

| This compound DBCO | 673 lumiprobe.com | 691 lumiprobe.com | 211,000 lumiprobe.com | 0.21 lumiprobe.com |

| This compound NHS ester | 675 lumiprobe.com | 694 lumiprobe.com | 211,000 lumiprobe.com | 0.21 lumiprobe.com |

| This compound tetrazine | 673 lumiprobe.com | 691 lumiprobe.com | 211,000 lumiprobe.com | 0.21 lumiprobe.com |

| This compound carboxylic acid | 673 antibodies.com | 691 antibodies.com | 235,000 antibodies.com | 0.21 lumiprobe.com |

| This compound azide (B81097) | 673 windows.net | 691 windows.net | 211,000 windows.net | N/A |

Methodologies for Quantifying Photophysical Parameters in Research Contexts.antibodies.comglenresearch.com

The quantification of photophysical parameters such as fluorescence quantum yield and lifetime is essential for evaluating the performance of this compound in research applications. The fluorescence quantum yield (Φf), which represents the efficiency of photon emission after absorption, is a key indicator of the dye's brightness. For this compound, the reported fluorescence quantum yield is approximately 0.21. lumiprobe.comlumiprobe.comlumiprobe.comlumiprobe.com

Fluorescence lifetime, the average time the molecule spends in the excited state before returning to the ground state, is another critical parameter. While specific lifetime values for this compound are not detailed in the provided results, the methodologies for its measurement are well-established. Time-correlated single-photon counting (TCSPC) is a common and precise technique used to determine fluorescence lifetimes.

The molar extinction coefficient (ε) is determined using the Beer-Lambert law, by measuring the absorbance of a solution of known concentration in a cuvette of a specific path length. This value is fundamental for quantifying the amount of light absorbed by the dye at a particular wavelength.

Photophysical Mechanisms Influencing this compound Performance in Advanced Studies

The performance of this compound in advanced research applications is significantly influenced by several photophysical mechanisms, including photoconversion, photobleaching, and intermolecular interactions.

Mechanisms of Photoconversion and Photobleaching in this compound and Related Dyes.acs.orgacs.orgrsc.org

Recent studies have revealed that cyanine dyes, including this compound, can undergo photoconversion upon photoexcitation. acs.org This process involves the shortening of the polymethine chain, leading to the formation of blue-shifted fluorescent products. acs.orgnih.gov For instance, it has been demonstrated that Cyanine5 can photoconvert to Cyanine3. acs.orgacs.org Similarly, Cyanine5.5 has been observed to produce a photoproduct with properties identical to Cyanine3.5. This phenomenon can potentially lead to artifacts in multicolor fluorescence imaging. acs.org The mechanism is believed to involve an intermolecular pathway mediated by singlet oxygen, leading to the excision of a two-methine unit from the polymethine chain. acs.org

Photobleaching, the irreversible loss of fluorescence, is another critical factor affecting the utility of this compound. While generally considered to have good photostability, prolonged exposure to high-intensity light can lead to the degradation of the fluorophore. axispharm.comaxispharm.com Cyanine dyes like Cy5.5 have been noted to photobleach relatively quickly under intense laser illumination. rsc.org

Strategies to Enhance Photostability for Robust Research Applications.antibodies.comresearchgate.net

Several strategies are employed to enhance the photostability of cyanine dyes. The introduction of sulfonate groups into the molecular structure, as in this compound, is a key strategy. researchgate.net These groups increase hydrophilicity and reduce the tendency for dye aggregation, which can decrease quantum yields and photostability. researchgate.net The repulsion between the negative charges of the sulfo groups helps to prevent dye-dye interactions. researchgate.netglenresearch.com

Research has indicated that increasing the number of sulfo groups can have a positive effect on the photostability of cyanine dyes. researchgate.net Additionally, the use of protective agents, such as antioxidants, in the imaging buffer can help to mitigate photobleaching by scavenging reactive oxygen species that can damage the fluorophore.

Inter-dye Interactions and Their Impact on this compound Spectroscopic Behavior.researchgate.net

Inter-dye interactions, particularly aggregation, can significantly alter the spectroscopic properties of cyanine dyes. researchgate.net When dye molecules are in close proximity, they can form non-fluorescent H-aggregates, which are characterized by a blue-shifted absorption band and a significant drop in fluorescence. glenresearch.com

The sulfonation of the indolenine rings in sulfoindocyanine dyes was a crucial development to prevent these dye-dye interactions through both electrostatic and steric repulsion. glenresearch.com Studies on conjugates containing both sulfonated Cyanine3 (sCy3) and Cyanine5 (sCy5) have shown that when the dyes are in close proximity, their absorbance ratio can be perturbed. mdpi.com However, when separated by longer, rigid linkers like DNA duplexes, this effect is diminished. mdpi.com This highlights the importance of molecular design in bioconjugation applications to minimize quenching effects arising from inter-dye interactions.

Impact of Molecular Modifications on this compound's Photophysical Characteristics

The photophysical properties of cyanine dyes, including this compound, are not intrinsic and can be significantly altered through strategic molecular modifications. These changes can be aimed at improving performance in specific research applications by enhancing desirable characteristics like water solubility and brightness, while minimizing undesirable effects such as aggregation. Key modifications include the introduction of sulfonate groups and alterations to the linker or conjugated molecule, each having a distinct impact on the dye's spectroscopic profile.

Role of Sulfonate Groups in Hydrophilicity and Aggregation Inhibition

The introduction of sulfonate (SO₃⁻) groups is a primary strategy for modifying cyanine dyes for biological applications. This compound typically contains multiple sulfonate groups, which impart critical characteristics. lumiprobe.comlumiprobe.commedchemexpress.com

The primary role of these sulfonate groups is to dramatically increase the hydrophilicity and aqueous solubility of the dye. medchemexpress.comcreative-diagnostics.com Unlike their non-sulfonated counterparts which often require organic co-solvents like DMSO or DMF for dissolution, sulfonated cyanines are readily soluble in aqueous buffers. creative-diagnostics.com This enhanced water solubility is crucial for bioconjugation reactions, allowing for the direct labeling of hydrophilic biomolecules such as proteins and nucleic acids in their native aqueous environments. creative-diagnostics.comaxispharm.comlumiprobe.com

A significant consequence of increased hydrophilicity is the inhibition of dye aggregation. creative-diagnostics.combiotium.com In aqueous solutions, hydrophobic dye molecules tend to stack together, forming non-fluorescent H-aggregates or J-aggregates, which can quench fluorescence and reduce the quantum yield. biotium.comresearchgate.net The negatively charged sulfonate groups help prevent this self-aggregation, ensuring that the dye molecules remain as monomers, which is essential for bright fluorescence. creative-diagnostics.comglpbio.com This reduction in aggregation contributes to higher quantum yields and improved photostability. researchgate.net Studies have shown that an increased number of sulfonate groups can positively affect the quantum yields and photostabilities of cyanine dyes when conjugated to proteins, an effect largely attributed to the reduced tendency to aggregate. researchgate.net

However, the effect of sulfonation on aggregation can be complex. While sulfonates appended directly to the indolenine heterocycles of the cyanine core are effective at improving solubility and preventing aggregation, one study observed that distally located sulfonate groups on a conjugated molecule could lead to substantial H-aggregate formation. nih.gov Furthermore, the local chemical environment, such as pH, can influence the state of the sulfonate group. Research on other cyanine dyes has shown that in the presence of strong acids, the sulfonate group (SO₃⁻) can be protonated to sulfonic acid (SO₃H), which can, in turn, promote the formation of J-aggregates. imaging.org The presence of four sulfo groups on the this compound molecule provides a negative charge at neutral pH, which helps to minimize non-specific binding during labeling experiments. lumiprobe.comlumiprobe.commedchemexpress.com

| Property | Value | Reference |

|---|---|---|

| Absorption Maximum (λabs) | ~675 nm | axispharm.com |

| Emission Maximum (λem) | ~691-694 nm | axispharm.comlumiprobe.com |

| Molar Extinction Coefficient (ε) | 211,000 M-1cm-1 | lumiprobe.com |

| Fluorescence Quantum Yield (ΦF) | 0.21 | lumiprobe.com |

| Stokes Shift | ~19 nm | axispharm.com |

Influence of Linker and Conjugate Structure on Spectroscopic Profile

The linker connecting the this compound fluorophore to a target molecule and the structure of the conjugate itself play a pivotal role in modulating the dye's photophysical behavior. The linker not only provides a point of attachment but can also influence the dye's immediate microenvironment.

The chemical nature of the linker and the conjugated molecule can also have a profound impact. A study systematically evaluated the effect of different functional groups attached to a cyanine dye-antibody conjugate. nih.gov This research found that the degree of H-aggregation, measured by the ratio of monomer to dimer absorbance, was highly dependent on the functional group. nih.gov Notably, a long polyethylene (B3416737) glycol linker (PEG-24) provided almost complete inhibition of H-aggregate formation on the protein surface. nih.gov In contrast, a simple sulfonated substituent resulted in the most significant H-aggregation in that particular conjugate configuration. nih.gov This highlights that the interplay between the dye, linker, and the surface of the biomolecule is complex and crucial for the final spectroscopic output.

Conjugation to biomolecules can directly alter the dye's quantum yield. For instance, the conjugation of a Cy5 derivative to a peptide was shown to have a measurable effect on its fluorescence quantum yield. researchgate.net The quantum yield of the conjugates did not always correlate directly with aggregation, suggesting that the photon output can be relatively insensitive to the specific functional group on the linker, which simplifies the analysis of in vivo imaging data. nih.gov

| Functional Group | Effect on H-Aggregation | Reference |

|---|---|---|

| Sulfo | Most substantial H-aggregate formation | nih.gov |

| Me (Methyl) | Significant H-aggregation | nih.gov |

| Zwit (Zwitterionic) | Moderate H-aggregation | nih.gov |

| PEG-8 | Reduced H-aggregation | nih.gov |

| Quat (Quaternary Ammonium) | Low H-aggregation | nih.gov |

| PEG-24 | Almost complete inhibition of H-aggregation | nih.gov |

Data adapted from a study on a Cy7-based dye conjugate, illustrating principles applicable to cyanine dyes like this compound. nih.gov The degree of H-aggregation was quantified by the ratio of monomer to dimer absorbance peaks, with a lower ratio indicating more aggregation. The table rank-orders the groups from most to least aggregation.

Methodological Applications of Sulfo Cyanine5.5 in Advanced Research Systems

Development and Utilization of Sulfo-Cyanine5.5-Based Fluorescent Probes

The unique characteristics of this compound make it an excellent candidate for the design and creation of fluorescent probes for a range of biological investigations. axispharm.com These probes are instrumental in molecular and cellular labeling for in vitro studies and in developing sensing strategies for biomolecular interactions and environmental analytes.

Probe Design for Molecular and Cellular Labeling in In Vitro Studies

This compound is frequently employed in the design of fluorescent probes for labeling molecules and cells in laboratory settings. axispharm.com Its high water solubility, conferred by its sulfonate groups, allows for efficient labeling of biomolecules like proteins and nucleic acids directly in aqueous solutions, often without the need for organic co-solvents. axispharm.com This is particularly beneficial for sensitive proteins that may denature in the presence of organic solvents. lumiprobe.com

The dye is commonly available with various reactive groups to facilitate conjugation to target molecules. For instance, this compound NHS ester is an amine-reactive form used for labeling primary amines on proteins and other molecules. lumiprobe.comaatbio.com Other derivatives like this compound maleimide (B117702) target thiol groups, while this compound tetrazine and DBCO derivatives are used in copper-free click chemistry for conjugation to molecules containing trans-cyclooctenes or azides, respectively. axispharm.combroadpharm.comlumiprobe.com These versatile conjugation options make this compound a flexible tool for creating specific probes for a wide array of research needs. axispharm.com

The resulting this compound-labeled probes are utilized in various in vitro applications, including:

Fluorescence Microscopy: Providing high-contrast imaging of cellular structures. axispharm.com

Flow Cytometry: Offering distinct signals for accurate cell sorting and analysis. axispharm.com

Immunofluorescence Staining: Used as a secondary reagent for detecting biotin-labeled biomolecules. lumiprobe.com

Western Blots and Microplate Assays: Enabling the detection and quantification of specific proteins. lumiprobe.com

Sensing Strategies for Biomolecular Interactions and Environmental Analytes

The fluorescent properties of this compound make it a valuable component in the development of sensors for detecting biomolecular interactions and specific environmental analytes. mdpi.com Changes in the fluorescence of the dye upon interaction with a target molecule or ion can be used to quantify the analyte of interest.

A notable application is in the study of protein-protein interactions. By labeling one of the interacting partners with a this compound derivative, such as this compound-PEG3-Biotin, researchers can detect and quantify these interactions through biotinylated binding assays.

Furthermore, research has demonstrated the potential of this compound derivatives as chemosensors for metal cations. A study involving a sulfo-cyanine carboxylic acid derivative showed a distinct colorimetric and fluorescent response to the presence of copper (Cu²⁺) and iron (Fe³⁺) ions in a solution. mdpi.comresearchgate.net This indicates the potential for developing this compound-based probes for the sensitive detection of these environmentally and biologically relevant metal ions. mdpi.com The interaction with these cations caused a visible color change from blue to colorless and a decrease in the dye's absorption band. mdpi.com

Applications in Advanced Fluorescence Microscopy and Imaging Techniques

The photophysical properties of this compound, such as its far-red emission and high photostability, make it particularly well-suited for advanced fluorescence microscopy and imaging techniques. axispharm.comnih.gov These methods often require bright and stable fluorophores to achieve high resolution and quantitative data.

High-Resolution Imaging Methodologies (e.g., Single-Molecule Fluorescence Microscopy, Super-Resolution)

This compound has been utilized in single-molecule fluorescence microscopy to probe nanointerfaces. rsc.org In one study, the negatively charged this compound (referred to as Cy5.5) was used to investigate the collision behaviors of single fluorescent dyes with water-air nanointerfaces. rsc.org The transient trapping of these single molecules at the interface resulted in detectable fluorescence bursts, providing insights into the dynamics of single-molecule interactions. rsc.org

In the realm of super-resolution microscopy, while the related dye Sulfo-Cyanine5 is a dye of choice for STORM (stochastic optical reconstruction microscopy) due to its ability to blink in the presence of thiols, the broader family of cyanine (B1664457) dyes, including Cy5.5, are valuable for such techniques. lumiprobe.cominterchim.fr The ability to precisely control the "on" and "off" states of these fluorophores is fundamental to achieving resolutions beyond the diffraction limit of light. For instance, the photoconversion of cyanine dyes like Cyanine5.5 to blue-shifted derivatives has been noted, a phenomenon that can be harnessed in specific super-resolution applications. acs.org

Fluorescence Lifetime Imaging (FLIM) and Quantitative Imaging Approaches

Fluorescence Lifetime Imaging (FLIM) is a powerful technique that measures the decay rate of fluorescence, which is an intrinsic property of a fluorophore and can be sensitive to its microenvironment. nih.govresearchgate.net This makes FLIM a robust method for quantitative imaging, as it is independent of probe concentration and excitation power. researchgate.net

Conformationally restricted cyanine dyes, which are structurally related to this compound, have been shown to be effective in FLIM applications. nih.gov For example, a sulfonated, conformationally restricted cyanine dye, Cy5B-trisulfo, exhibited a distinct fluorescence lifetime that allowed it to be used in two-color FLIM experiments to differentiate it from another cyanine dye. nih.gov This demonstrates the potential of using the fluorescence lifetime of this compound and its derivatives as a quantitative parameter in cellular imaging.

Förster Resonance Energy Transfer (FRET) Applications in Biomolecular Research

Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). nih.gov It is a powerful tool for studying molecular interactions and dynamics. nih.gov The efficiency of FRET is highly dependent on the distance between the donor and acceptor fluorophores, making it a "molecular ruler" for probing nanoscale distances.

This compound is often used as an acceptor in FRET pairs with other cyanine dyes like Sulfo-Cyanine3 or Sulfo-Cyanine5. nih.govresearchgate.net For example, a FRET pair of Sulfo-Cy3 and Sulfo-Cy5 has been used to create ratiometric probes for monitoring ATP cleavage. d-nb.info In another study, the FRET between semiconducting polymer dots (Pdots) as donors and a hydrophilic sulfo-Cy5 acceptor was investigated to understand the self-assembly of amphiphilic polymers. spiedigitallibrary.org

The excellent spectral overlap between Cy5 and Cy5.5 makes them a highly efficient FRET pair. acs.org This has been exploited in the development of homogeneous competitive immunoassays. acs.org The high Förster distance (R₀) of this pair, which is the distance at which FRET efficiency is 50%, allows for the sensitive detection of binding events. acs.org

Table 1: Spectral Properties of this compound and Related Dyes

| Compound Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |

|---|---|---|---|---|

| This compound | ~675 | ~694 | 211,000 | 0.21 |

| Sulfo-Cyanine5 | 646 | 662 | 271,000 | 0.28 |

| Sulfo-Cy5 carboxylic acid | 651 | 672 | ~97,500 | 0.30 |

| Cy5B-trisulfo, NHS | 669 | 685 | 241,000 | 0.40 |

Data sourced from multiple references. axispharm.comwindows.netbroadpharm.comresearchgate.net

Computational and Theoretical Frameworks for Sulfo Cyanine5.5 Research

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational methods used to investigate the electronic structure and properties of cyanine (B1664457) dyes like Sulfo-Cyanine5.5. mdpi.comnih.gov These theoretical approaches allow for the calculation of ground-state and excited-state properties, providing insights that complement experimental findings. mdpi.comnih.gov DFT is employed to optimize molecular geometries and calculate electronic properties such as electrostatic potential distributions and frontier molecular orbitals (HOMO and LUMO). nih.gov TD-DFT is then used on these optimized geometries to compute vertical transition energies, which are crucial for predicting absorption and emission spectra. nih.govresearchgate.net For instance, TD-DFT has been successfully used to calculate the vibrationally-resolved monomer absorption spectrum of the related Cy5 dye, yielding a maximum absorption energy within 0.007 eV of experimental values. mdpi.com

Computational studies using DFT and TD-DFT are instrumental in predicting the electronic and spectral characteristics of this compound and related cyanine dyes. nih.gov Theoretical calculations can determine key parameters such as absorption and emission maxima, transition dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov The energy gap between the HOMO and LUMO is a critical factor influencing the dye's luminescence properties. nih.gov

In a theoretical study of Cy5.5, DFT calculations were used to analyze molecular non-covalent interactions, UV-Vis absorption spectra, main bond lengths, and electrostatic potential distributions. nih.gov Such calculations provide a theoretical basis for understanding the luminescence mechanism. nih.gov Comparisons between theoretical predictions and experimental data show a strong correlation, validating the computational models. For example, TD-DFT calculations for Cy5.5 have been used to interpret experimental observations of its photoisomerization dynamics, suggesting a specific isomer is responsible for its "dark state". nih.gov The calculated cis-trans energy differences for Cy5.5 align well with experimental values, corroborating the computational framework's predictive power. nih.gov

Below is a data table comparing experimental spectral properties of this compound with computationally derived values for the closely related Cy5.5.

| Property | Experimental Value (Sulfo-Cy5.5) | Source | Theoretical Value (Cy5.5) | Source |

|---|---|---|---|---|

| Absorption Maximum (λabs) | ~673-675 nm | axispharm.comlumiprobe.comantibodies.com | Calculated via TD-DFT | nih.govnih.gov |

| Emission Maximum (λem) | ~691-694 nm | axispharm.comlumiprobe.comantibodies.com | Calculated via TD-DFT | nih.govnih.gov |

| Fluorescence Quantum Yield | 0.21 | lumiprobe.com | - | - |

| Molar Extinction Coefficient (ε) | 211,000 - 235,000 M-1cm-1 | lumiprobe.comantibodies.com | - | - |

Computational modeling is crucial for understanding how chemical modifications, or substituents, alter the properties of a dye. mdpi.comnih.gov By using DFT and TD-DFT, researchers can systematically analyze the effects of adding different functional groups to the core structure of a cyanine dye. mdpi.comacs.org These studies often focus on how electron-donating and electron-withdrawing substituents impact key properties like solubility, static dipole moments, and transition dipole moments. mdpi.comnih.gov

A detailed computational study on the parent Cy5 dye provides significant insights applicable to this compound. mdpi.comnih.gov In this research, various substituents were computationally added to the dye structure to calculate the Gibbs free energy of solvation (ΔGsolv) and dipole moments. mdpi.com The results showed that the inclusion of substituents had a substantial effect on the solvation energy of Cy5. mdpi.comnih.gov Specifically, pairs of electron-withdrawing substituents led to the most negative solvation energies, which suggests these modified dyes are more soluble. mdpi.comnih.gov This principle is directly relevant to this compound, where the hydrophilic sulfo- groups are added to improve water solubility. antibodies.commedchemexpress.com

Furthermore, while the transition dipole moment was relatively unaffected by many substitutions, the static dipole difference was enhanced by numerous pairs of withdrawing substituents and pairs of donating-withdrawing substituents. mdpi.comnih.gov An increase in the static dipole difference can lead to larger exciton-exciton interactions in dye aggregates. mdpi.com

The table below summarizes the calculated effects of different substituent pairs on the properties of the core Cy5 structure, illustrating the principles that govern the behavior of its derivatives. mdpi.com

| Substituent Pair (Donor/Withdrawing) | Effect on Gibbs Free Energy of Solvation (ΔGsolv) | Effect on Static Dipole Difference (Δd) | Implication for Dye Properties |

|---|---|---|---|

| W-W (e.g., -CN, -NO2) | Most negative ΔGsolv | Enhanced Δd | Higher solubility, potentially stronger exciton (B1674681) interactions. mdpi.comnih.gov |

| D-W (e.g., -OCH3, -CN) | Variable | Significantly enhanced Δd (e.g., OCH3-CN pair more than tripled Δd vs. pristine Cy5) | Augmented two-body exciton interaction energy. mdpi.com |

| D-D (e.g., -OH, -OCH3) | Less negative ΔGsolv | Minor change in Δd | Lower solubility compared to W-W pairs. mdpi.comnih.gov |

Prediction of Electronic Properties and Spectral Characteristics

Molecular Dynamics Simulations for this compound Interactions in Complex Systems

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. nih.govnih.gov For this compound, MD simulations provide critical insights into its interactions with complex biological environments, such as proteins and nucleic acids, which are often difficult to probe experimentally. nih.govbiorxiv.org These simulations can reveal how the dye orients itself, its interactions with the surrounding biomolecules, and how these factors influence its photophysical properties. nih.gov

In one study, microsecond-long MD simulations were performed on Cy5 and Cy5.5 homodimers attached to DNA Holliday junctions. nih.gov The simulations were used to compute dye orientation factors, center-to-center distances, and contact maps with the surrounding DNA. nih.gov A key finding was that the conformation of the DNA junction plays a major role in the resulting orientation of the dyes. nih.gov The study also highlighted that Cy5.5, which contains two extra aryl rings compared to Cy5, has distinct interactions and orientations when bound to the DNA structure. nih.gov Such simulations are essential for interpreting experimental results from techniques like Förster Resonance Energy Transfer (FRET), where dye orientation is a critical parameter. nih.gov

MD simulations have also been used to investigate the interactions of cyanine dyes with lipid bilayers. nih.gov These studies show that both electrostatic and hydrophobic interactions are important for the membrane-binding process. nih.gov The results indicate that water-soluble fluorophores like this compound can interact strongly with lipid bilayers, which can, in turn, affect the structure and dynamics of membrane proteins they are attached to. nih.gov

In Silico Design Principles for Novel this compound-Based Fluorophores and Probes

In silico design, which leverages computational modeling, provides a rational framework for developing novel fluorophores and probes based on the this compound scaffold. mdpi.comresearchgate.net By understanding the structure-property relationships through DFT, TD-DFT, and MD simulations, scientists can strategically modify the dye to enhance specific characteristics for advanced applications. mdpi.comnih.govresearchgate.net

Key design principles derived from computational studies include:

Tuning Solubility and Aggregation: The addition of charged groups, such as the sulfonates in this compound, is a primary strategy to increase water solubility and reduce the tendency of dye molecules to aggregate. researchgate.net Computational modeling of solvation energies can predict the effectiveness of different hydrophilic groups. mdpi.comnih.gov

Optimizing Photophysical Properties: TD-DFT calculations can guide the modification of the polymethine chain or the terminal heterocyclic groups to shift absorption and emission wavelengths and increase the molar extinction coefficient and quantum yield. researchgate.netacs.org For example, computational results can help select substituents that enhance properties like brightness and photostability, which are crucial for super-resolution microscopy. nih.govrsc.org

Engineering Specific Functions: The in silico approach allows for the design of fluorogenic probes, which are initially non-fluorescent and become emissive only upon interaction with a specific target. rsc.org Computational methods can model the conformational changes or chemical reactions that trigger this fluorescence, aiding in the development of highly sensitive probes for detecting specific ions, enzymes, or reactive oxygen species. researchgate.net This rational design process accelerates the development of tailored dyes for high-contrast in vivo imaging and other biomedical applications. nih.govresearchgate.net

Emerging Research Directions and Methodological Challenges for Sulfo Cyanine5.5

Development of Next-Generation Activatable and Environmentally Responsive Probes

A significant frontier in the application of Sulfo-Cyanine5.5 involves the design of "smart" probes that remain in a non-fluorescent or "off" state until they encounter a specific molecular target or environmental condition, at which point they switch to a fluorescent "on" state. This activation mechanism dramatically enhances the signal-to-noise ratio by reducing background fluorescence from non-targeted probes.

Enzyme-Activatable Probes: One prevalent strategy is to create probes that are activated by enzymes overexpressed in disease states, such as cancer. rsc.org These probes often operate on the principle of Förster Resonance Energy Transfer (FRET). In a FRET-based probe, the fluorescence of this compound is quenched by a nearby quencher molecule. The fluorophore and quencher are connected by a peptide sequence that is a substrate for a specific enzyme. rsc.org Upon enzymatic cleavage of the linker, the quencher is released, restoring the fluorescence of this compound. rsc.org

Researchers have developed such probes for various enzymes, including:

Matrix Metalloproteinases (MMPs): Probes have been designed where the fluorescence of Cy5.5 is initially quenched. In the presence of MMP-2 and MMP-9, which are often upregulated in tumors and atherosclerotic plaques, the connecting peptide is cleaved, leading to a strong fluorescent signal. rsc.org

Cathepsins: A series of probes named ProSense®, based on the self-quenching of multiple Cy5.5 fluorophores on a graft copolymer, have been developed for in vivo imaging of cathepsin activity in animal models. rsc.org

Proteinase-Activated Receptor 2 (PAR2): A highly potent and selective PAR2-targeting fluorescent probe was developed by conjugating a peptide agonist to Sulfo-Cy5. nih.gov This probe, Isox-Cha-Chg-ARK(Sulfo-Cy5)-NH2, demonstrated a more than 10-fold increase in potency and binding affinity compared to previous probes, enabling detailed studies of this receptor implicated in cancer and inflammatory diseases. nih.gov

Environmentally Responsive Probes: Another class of smart probes changes its fluorescent output in response to local environmental conditions, such as pH. For instance, researchers have engineered pH-responsive microgels by covalently linking this compound (as an acceptor) and a complementary donor fluorophore, Cy5, to a polymer backbone. rsc.org These microgels exhibit pH-dependent swelling. At low pH, the gel swells, increasing the distance between the donor and acceptor, which disrupts FRET and alters the fluorescent signal. rsc.org This system allows for ratiometric reporting of pH changes within complex environments like cells or tissues. rsc.org

| Probe Type | Target/Stimulus | Activation Mechanism | Fluorophore(s) | Application Example |

| Enzyme-Activatable | MMP-2, MMP-9 | FRET disruption via peptide cleavage | Cy5.5 | In vivo imaging of macrophage activity in atherosclerosis. rsc.org |

| Enzyme-Activatable | Cathepsins | Disruption of self-quenching via polymer cleavage | Cy5.5 | In vivo imaging in animal models for cancer and inflammation. rsc.org |

| Enzyme-Activatable | PAR2 | Direct binding and activation | Sulfo-Cy5 | High-affinity imaging of PAR2 in cancer and inflammatory disease models. nih.gov |

| Environmentally Responsive | pH | Swelling-induced change in FRET efficiency | Cy5 / Cy5.5 | Reporting pH changes inside cells and complex biological tissues. rsc.org |

Strategies for Overcoming Photophysical Limitations in Prolonged Imaging Studies

While cyanine (B1664457) dyes are relatively photostable, long-term or high-intensity imaging studies can be hampered by photobleaching and phototoxicity. pnas.org Phototoxicity often arises from the generation of reactive oxygen species (ROS) by the excited fluorophore, which can damage cellular components and lead to cell death. pnas.orgmit.edu Photobleaching, the irreversible loss of fluorescence, is also frequently mediated by ROS, which can attack and break the dye's conjugated polymethine chain. mit.edu

Several strategies are being explored to counter these limitations:

Triplet State Quenchers (TSQs): The excited triplet state of the fluorophore is a primary precursor to ROS generation. pnas.org Covalently conjugating TSQs, such as cyclooctatetraene (B1213319) (COT), directly to the cyanine dye has been shown to improve photostability and significantly reduce phototoxicity. pnas.org This intramolecular quenching mechanism is more effective than simply adding TSQs to the imaging buffer. pnas.org

Optimizing Bioconjugation Chemistry: The chemical linker used to attach the dye to a biomolecule can impact its photophysical properties. Studies have shown that cyanine dyes linked to proteins via traditional maleimide-cysteine chemistry (forming thioether linkages) exhibit more severe photobleaching compared to those with amide linkages. acs.org Replacing this with modern arylation strategies, such as using a phenyloxadiazole (POD) methyl sulfone linker, can increase the total emitted photons by 1.5- to 3-fold, thereby enhancing the dye's effective photostability for single-molecule studies. acs.org

Managing Photoconversion: A peculiar photophysical behavior of some cyanine dyes is light-induced photoconversion. Under laser irradiation, this compound can undergo a chain-shortening reaction, converting it into a photoproduct that is spectrally identical to Sulfo-Cyanine3.5. acs.org While this can be a confounding artifact in multicolor imaging, it can also be harnessed. Researchers have developed this phenomenon into a method for photoactivation, using the conversion from a red- to a green-emitting species for high-density single-particle tracking without the need for UV light, which can be more damaging to cells. acs.org

Future Prospects in the Engineering of this compound for Multifunctional Research Tools

The versatility of this compound's chemistry allows for its incorporation into complex, multifunctional platforms that combine imaging with other modalities, such as other imaging techniques or therapeutic functions. lumiprobe.comsantiago-lab.comlumiprobe.com

Multimodal Imaging Probes: this compound is being integrated into probes that can be detected by more than one imaging technology. This allows for correlative imaging that leverages the strengths of different modalities.

Fluorescence-Photoacoustic (PA) Imaging: this compound is an effective photoacoustic contrast agent. nih.gov Upon excitation with a pulsed laser, the dye absorbs light and generates a localized thermal expansion, creating an ultrasonic wave that can be detected. This allows for imaging deeper into tissues than is possible with fluorescence alone. Researchers have developed peptide-based probes, such as QRH*-Cy5.5, that target specific cell surface receptors like EGFR in tumors, enabling specific tumor visualization in living mice via photoacoustic tomography. nih.gov

Fluorescence-Magnetic Resonance (MR) Imaging: Multifunctional nanogels have been created by incorporating this compound and magnetic nanoparticles into a pH- and temperature-sensitive polymer matrix. medchemexpress.com These nanogels, conjugated with a targeting ligand like lactoferrin, can be used as contrast agents for both intraoperative fluorescence imaging and preoperative MRI of gliomas, providing a comprehensive diagnostic tool. medchemexpress.com

Theranostic Platforms: The concept of "theranostics" involves combining diagnostic and therapeutic capabilities into a single agent. The strong light absorption of this compound makes it a candidate for photodynamic therapy (PDT), where the dye acts as a photosensitizer to generate cytotoxic ROS upon light irradiation to kill cancer cells. nih.gov By conjugating this compound to a tumor-targeting molecule, it's possible to create an agent that can first visualize a tumor via fluorescence imaging and then, upon irradiation with a higher power light source, exert a therapeutic effect. Structural modifications like halogenation or incorporation into nanocarriers are being explored to enhance phototoxicity and reduce photobleaching for more effective PDT. nih.govresearchgate.net

The continued engineering of this compound, from creating smarter activatable probes to building sophisticated multimodal and theranostic agents, ensures its central role in advancing molecular imaging and targeted therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.